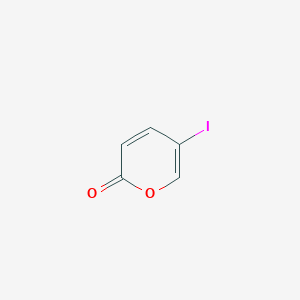

5-Iodo-pyran-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Iodo-pyran-2-one is a useful research compound. Its molecular formula is C5H3IO2 and its molecular weight is 221.98 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

5-Iodo-pyran-2-one serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various reaction pathways, including:

- Electrophilic Substitution : The iodine atom enhances the electrophilic character of the pyran ring, facilitating nucleophilic attacks.

- Cyclization Reactions : It can participate in cyclization reactions to form various heterocyclic compounds.

Table 1: Comparison of Synthesis Pathways

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Electrophilic Substitution | Reaction with nucleophiles to form derivatives | 85 |

| Cyclization | Formation of bicyclic structures | 75 |

The biological properties of this compound have been extensively studied, revealing potential applications in medicinal chemistry:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in A549 lung adenocarcinoma cells.

Table 2: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12 | Induction of apoptosis |

| MCF-7 | 10 | Caspase pathway activation |

- Antimicrobial Properties : Derivatives of this compound have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 100 |

| Derivative B | Escherichia coli | 150 |

Case Study 1: Anticancer Potential

A study evaluated the effects of this compound on MCF-7 breast cancer cells, demonstrating a dose-dependent reduction in cell viability along with increased markers for apoptosis. This suggests its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of various pyran derivatives was assessed against resistant bacterial strains. The results indicated that these compounds could serve as promising leads for new antibiotics.

Industrial Applications

In addition to its research applications, this compound is utilized in the development of fine chemicals and pharmaceuticals. Its unique properties make it suitable for creating specialty chemicals used in various industrial processes.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The iodine atom at position 5 undergoes nucleophilic displacement with various reagents:

Mechanistic Insight : The reaction proceeds via oxidative addition of the C–I bond to palladium(0), transmetallation with nucleophiles (e.g., alkynyl stannanes), and reductive elimination to form new C–C bonds .

Cross-Coupling Reactions

The iodine substituent facilitates palladium-catalyzed cross-couplings:

Heck Coupling

-

Substrates : Aryl/vinyl halides

-

Conditions : Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C

Suzuki-Miyaura Coupling

-

Substrates : Arylboronic acids

-

Conditions : Pd(dppf)Cl₂, Na₂CO₃, dioxane/H₂O, 90°C

Key Application : Used to synthesize polycyclic aromatics for drug discovery .

Cyclocondensation Reactions

5-Iodo-2H-pyran-2-one participates in domino reactions to form complex heterocycles:

Example :

-

Reagents : Acrylates, Pd(OAc)₂, DBU

-

Conditions : DMF, 120°C, 12 h

-

Product : 3,5,6-Trisubstituted 2H-pyran-2-ones via Heck coupling, Michael addition, and lactonization (yield: 68–82%) .

Mechanism :

-

Palladium-mediated Heck coupling forms an α,β-unsaturated ketone.

-

Base-driven Michael addition of acrylates generates a dienolate.

Electrophilic Aromatic Substitution

The 2-pyrone ring undergoes regioselective functionalization:

| Electrophile | Position | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃ (fuming) | C-3 | 3-Nitro-5-iodo-2H-pyran-2-one | 45% | |

| Br₂ (AcOH) | C-4 | 4-Bromo-5-iodo-2H-pyran-2-one | 60% |

Regioselectivity : Directed by the electron-withdrawing iodine and lactone oxygen.

Ring-Opening Reactions

Under basic conditions, the lactone ring undergoes hydrolysis:

-

Conditions : NaOH (2M), H₂O/EtOH, reflux

-

Product : 5-Iodo-2-pentenoic acid (yield: 85%).

-

Application : Intermediate for synthesizing iodinated fatty acid derivatives.

Radical Reactions

Iodine participates in radical-mediated C–H functionalization:

Q & A

Q. Basic: What are the recommended synthetic routes for 5-Iodo-pyran-2-one, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves iodination of pyran-2-one derivatives. A common approach uses electrophilic substitution with iodine monochloride (ICl) in acetic acid under reflux, achieving yields of ~60–75% . Key variables include:

- Temperature control : Excess heat may lead to ring-opening side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve iodine solubility but may require inert atmospheres to prevent oxidation.

- Catalyst optimization : Lewis acids like FeCl₃ enhance regioselectivity.

For reproducibility, document stoichiometry, solvent purity, and reaction time in triplicate trials. Use HPLC or GC-MS to verify product purity (>95%) .

Q. Advanced: How can computational modeling predict iodination sites in pyran-2-one derivatives, and what are the limitations of DFT methods?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electrophilic iodination by analyzing electron density maps and Fukui indices. For this compound:

- Active sites : The C5 position shows higher electrophilic susceptibility due to resonance stabilization of the iodonium intermediate .

- Limitations :

- DFT may underestimate steric effects in bulky substituents.

- Solvent interactions are often oversimplified; implicit solvation models (e.g., PCM) may not capture dynamic effects.

Validate predictions with experimental substituent studies (e.g., comparing bromination vs. iodination regioselectivity) .

Q. Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy : Confirm lactone carbonyl stretch at 1740–1760 cm⁻¹; absence of OH stretches rules out hydrolysis byproducts.

- Mass Spectrometry (HRMS) : Use ESI+ to identify [M+H]⁺ ions; isotopic patterns (e.g., ¹²⁷I peaks) confirm iodine incorporation .

Q. Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected coupling constants in NMR)?

Methodological Answer:

Contradictions often arise from:

- Dynamic effects : Rotamers or ring puckering can split signals. Variable-temperature NMR (VT-NMR) between 25°C and −40°C may reveal coalescence points.

- Impurity interference : Recrystallize samples in ethyl acetate/hexane (3:1) and reacquire spectra.

- Solvent anisotropy : Compare CDCl₃ vs. DMSO-d6 to isolate solvent-induced shifts.

Document all conditions (probe temperature, shim settings) and use 2D NMR (COSY, HSQC) to assign ambiguous peaks .

Q. Basic: What statistical methods are appropriate for optimizing reaction conditions (e.g., DoE vs. OFAT)?

Methodological Answer:

- One-Factor-at-a-Time (OFAT) : Suitable for preliminary screening (e.g., testing solvent effects) but fails to capture interactions between variables.

- Design of Experiments (DoE) :

- Use a Central Composite Design (CCD) to model nonlinear relationships (e.g., temperature vs. catalyst loading).

- Analyze via ANOVA; prioritize factors with p-values <0.05.

- Validate optimized conditions with three independent replicates.

Report confidence intervals and residual plots to assess model adequacy .

Q. Advanced: How can mechanistic studies differentiate between radical vs. polar iodination pathways?

Methodological Answer:

- Radical inhibitors : Add TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) to the reaction. A significant yield drop suggests radical intermediates.

- Kinetic isotope effects (KIE) : Compare rates of protio- vs. deuterio-pyran-2-one. KIE >1.0 supports polar mechanisms.

- Electrochemical analysis : Cyclic voltammetry can detect iodine radical formation (e.g., oxidation peaks at +0.8 V vs. Ag/AgCl).

Correlate findings with computational activation barriers (ΔG‡) from DFT .

Q. Basic: What protocols ensure reproducibility in scaled-up synthesis of this compound?

Methodological Answer:

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor iodine consumption in real time.

- Purification : Gradient column chromatography (silica gel, hexane/EtOAc 4:1 to 1:1) removes unreacted pyran-2-one.

- Batch records : Document lot numbers of reagents, humidity levels, and stirring rates.

Archive raw data (TLC plates, HPLC chromatograms) as supplementary materials .

Q. Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric effects : Bulkier ligands (e.g., XPhos) improve Suzuki-Miyaura coupling yields by stabilizing Pd(0) intermediates.

- Electronic effects : Electron-withdrawing groups (e.g., NO₂) at C3 accelerate oxidative addition but may promote protodeiodination.

- Operando spectroscopy : Use Raman spectroscopy to track Pd catalyst oxidation states during coupling.

Compare turnover frequencies (TOF) under Ar vs. air to assess catalyst stability .

Eigenschaften

CAS-Nummer |

847822-70-2 |

|---|---|

Molekularformel |

C5H3IO2 |

Molekulargewicht |

221.98 g/mol |

IUPAC-Name |

5-iodopyran-2-one |

InChI |

InChI=1S/C5H3IO2/c6-4-1-2-5(7)8-3-4/h1-3H |

InChI-Schlüssel |

CUECALDMBSMOOC-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)OC=C1I |

Kanonische SMILES |

C1=CC(=O)OC=C1I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.